molecular formula C8H7IN2 B1604358 6-Iodo-4-methyl-1h-indazole CAS No. 885521-18-6

6-Iodo-4-methyl-1h-indazole

Cat. No. B1604358
M. Wt: 258.06 g/mol
InChI Key: UODWOXFUIAWITE-UHFFFAOYSA-N
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Description

6-Iodo-4-methyl-1h-indazole is a chemical compound with the molecular formula C8H7IN2 . It is used as an intermediate in the synthesis of inhibitors of Chk1 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 6-Iodo-4-methyl-1h-indazole, has been a subject of research in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Iodo-4-methyl-1h-indazole is characterized by the presence of an indazole ring, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring .


Physical And Chemical Properties Analysis

6-Iodo-4-methyl-1h-indazole is a solid at room temperature . It has a molecular weight of 258.06 .

Safety And Hazards

This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .

Future Directions

The future directions in the research and application of 6-Iodo-4-methyl-1h-indazole could involve further exploration of its synthesis methods and potential uses. For instance, a new practical synthesis of 1H-indazole has been presented, and a hydrogen bond propelled mechanism is proposed. This new mechanism is suitable for similar cyclization, and a new reaction is predicted .

properties

IUPAC Name

6-iodo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODWOXFUIAWITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646474
Record name 6-Iodo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-4-methyl-1h-indazole

CAS RN

885521-18-6
Record name 6-Iodo-4-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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